![molecular formula C26H27N3O3 B2871677 2-{2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide CAS No. 385373-94-4](/img/structure/B2871677.png)
2-{2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound can be determined by various methods such as quantum-chemical calculations, NMR spectroscopy, and X-ray diffraction analysis . The compound has a complex structure with multiple functional groups, including a benzodiazole ring and a methoxyphenoxy group.Applications De Recherche Scientifique
Cancer Research
Oprea1_250473: shows potential in cancer research due to its structural similarity to compounds that interact with cellular pathways often dysregulated in cancer cells. Its phenylboronic ester derivatives have been used in the synthesis of anti-cancer drugs .
Insulin Regulation
The compound’s boronic acid derivatives have been utilized in the glycosylation of insulin, which is crucial for developing insulin therapies that can regulate blood sugar levels more effectively .
Blood Transfusion Medicine
Derivatives of Oprea1_250473 have been grafted onto polymers to prevent cell aggregation caused by antibodies during blood transfusions, which is a significant step forward in transfusion medicine .
Organic Synthesis
In organic chemistry, Oprea1_250473 serves as an intermediate for various synthetic routes, aiding in the creation of complex molecules for pharmaceuticals and other chemical products .
Catalysis
The compound has applications in catalysis, where its derivatives are used to accelerate chemical reactions, thereby increasing efficiency in industrial processes .
Crystal Engineering
Oprea1_250473: plays a role in crystal engineering, where it helps in the growth of single crystals. These crystals are essential for material science research and the development of new materials .
Computational Chemistry
The molecular structure of Oprea1_250473 has been analyzed using computational chemistry techniques, providing insights into its physical and chemical properties that are valuable for various scientific applications .
Drug Delivery Systems
Due to its ability to bind to biological molecules, Oprea1_250473 is being studied for use in drug delivery systems to target specific cells or tissues within the body .
Mécanisme D'action
Target of Action
The primary targets of Oprea1_250473 are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
Oprea1_250473 interacts with its targets, the α1-ARs, by binding to them . This interaction can lead to changes in the receptor’s activity, which can then influence various physiological processes
Biochemical Pathways
Given the role of α1-ars, it can be inferred that oprea1_250473 likely influences pathways related to smooth muscle contraction and possibly neurological conditions .
Pharmacokinetics
It is mentioned that some compounds with similar structures have shown promising lead compounds in adme calculations
Result of Action
It is known that the compound shows affinity for α1-ars in the range from 22 nm to 250 nm . This suggests that Oprea1_250473 may have a significant impact on the physiological processes regulated by these receptors.
Propriétés
IUPAC Name |
2-[2-[(4-methoxyphenoxy)methyl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c1-19(2)29(20-9-5-4-6-10-20)26(30)17-28-24-12-8-7-11-23(24)27-25(28)18-32-22-15-13-21(31-3)14-16-22/h4-16,19H,17-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIRJLRMRDTIOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(4-methoxyphenoxy)methyl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.